Cas no 497089-99-3 (N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide)

N-Benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring an isoindoline-1,3-dione moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing bioactive molecules. The presence of both sulfonamide and phthalimide functional groups may confer unique physicochemical properties, such as enhanced binding affinity or solubility. Its structural complexity allows for further derivatization, making it a versatile intermediate in the synthesis of targeted therapeutics. The compound's stability and well-defined reactivity profile support its use in exploratory studies for drug discovery applications.
N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide structure
497089-99-3 structure
Product Name:N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide
CAS No:497089-99-3
MF:C22H18N2O4S
MW:406.454324245453
CID:6135783
PubChem ID:1014264
Update Time:2025-05-19

N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide
    • N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide
    • Benzenesulfonamide, 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-methyl-N-(phenylmethyl)-
    • Oprea1_244616
    • AN-329/41473709
    • AKOS000493957
    • 497089-99-3
    • N-benzyl-4-(1,3-dioxoisoindol-2-yl)-N-methylbenzenesulfonamide
    • N-benzyl-4-(1,3-dioxoisoindolin-2-yl)-N-methylbenzenesulfonamide
    • F1443-3602
    • Inchi: 1S/C22H18N2O4S/c1-23(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)24-21(25)19-9-5-6-10-20(19)22(24)26/h2-14H,15H2,1H3
    • InChI Key: YKJXQUIUTPXCNQ-UHFFFAOYSA-N
    • SMILES: C1(S(N(C)CC2=CC=CC=C2)(=O)=O)=CC=C(N2C(=O)C3=C(C2=O)C=CC=C3)C=C1

Computed Properties

  • Exact Mass: 406.09872823g/mol
  • Monoisotopic Mass: 406.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.387±0.06 g/cm3(Predicted)
  • Boiling Point: 617.3±65.0 °C(Predicted)
  • pka: -3.82±0.20(Predicted)

N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide

Professional Introduction to N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide (CAS No. 497089-99-3)

N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 497089-99-3, represents a fascinating example of the intersection between heterocyclic chemistry and sulfonamide derivatives. Its molecular structure, characterized by a benzene ring substituted with a sulfonamide group and an isoindole moiety, positions it as a potential candidate for various biological applications.

The chemical structure of N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide is highly intriguing due to its complex arrangement of functional groups. The presence of a benzene sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors, while the isoindole ring system introduces additional complexity that could modulate pharmacokinetic properties. This combination makes the compound a promising scaffold for drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced biological activity. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of heterocyclic structures into sulfonamide derivatives has further expanded their therapeutic potential. Specifically, isoindole derivatives have shown promise in various preclinical studies due to their ability to interact with biological macromolecules in unique ways.

The synthesis of N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the isoindole ring system through cyclization reactions and the subsequent introduction of the sulfonamide group via nucleophilic substitution. These synthetic strategies require precise control over reaction conditions to ensure high yields and purity.

One of the most compelling aspects of this compound is its potential as a lead molecule in medicinal chemistry. The structural features of N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide allow for diverse modifications that can be tailored to optimize biological activity. For instance, variations in the substitution pattern on the benzene ring or modifications to the isoindole core could lead to derivatives with improved potency or selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have been instrumental in understanding how N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-methylbenzene-1-sulfonamide interacts with target proteins. These insights have guided the design of more effective analogs by identifying key pharmacophoric elements within the molecule.

The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it may exhibit interesting biological activities. For example, it might interfere with signaling pathways involved in cancer progression or modulate inflammatory responses. Such findings would be consistent with the broader therapeutic potential of sulfonamide derivatives.

In conclusion, N-benzyl-4-(1,3-dioxo-2,3-dihydro-1H-indolizino[5',4':5:6]pyrrolo[3',4':5:6]quinoline]-N-methylbenzene-N-sulfonamide (CAS No. 497089) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological properties make it a valuable asset for ongoing drug discovery efforts. As research continues to uncover new applications for sulfonamide derivatives and heterocyclic compounds like isoindoles, this compound is poised to play a crucial role in developing next-generation therapeutics.

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